molecular formula C28H38O8 B1664176 4beta-Hydroxywithanolide E CAS No. 54334-04-2

4beta-Hydroxywithanolide E

Cat. No. B1664176
CAS RN: 54334-04-2
M. Wt: 502.6 g/mol
InChI Key: UPBUGICUKQIKTJ-KABTZXSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4beta-Hydroxywithanolide E is a steroid isolated from Physalis peruviana . It has been found to have anti-inflammatory and anticancer activities . It has also been shown to inhibit adipocyte differentiation of 3T3-L1 cells through modulation of mitotic clonal expansion .


Molecular Structure Analysis

The molecular formula of 4beta-Hydroxywithanolide E is C28H38O8 . Its exact mass is 502.26 and its molecular weight is 502.60 . The structure of 4beta-Hydroxywithanolide E includes a 17α-oriented side chain .


Chemical Reactions Analysis

4beta-Hydroxywithanolide E has been found to inhibit LPS-induced nitric oxide (NO) production in RAW 264.7 cells and TNF-alpha-induced NF-kappaB activity in HEK293 cells . It also suppresses mRNA expression of central adipogenic transcription factors, peroxisome proliferator-activated receptor γ, and CCAAT/enhancer-binding protein α in the early stage of adipocyte differentiation .

Scientific Research Applications

Isolation and Characterization

4β-Hydroxywithanolide E, a withanolide, has been isolated from the EtOAc extract of leaves, flowers, and stems of Physalis cinerascens. The structural elucidation of this compound was achieved through spectroscopic methods and confirmed by X-ray diffraction analysis (Maldonado et al., 2005).

DNA Damage and Repair

Research has demonstrated that 4β-Hydroxywithanolide E induces reactive oxygen species production and apoptosis in human breast cancer MCF-7 cells. It was found to cause DNA damage and regulated DNA damage signaling in these cells. The study suggested that the non-homologous end joining pathway is a major route for protection against 4β-Hydroxywithanolide E-induced DNA damage in MCF-7 cells (You et al., 2014).

Inflammation and Adipose Tissue

A study involving 4β-Hydroxywithanolide E isolated from Physalis pruinosa calyx found that it has anti-inflammatory effects by inhibiting NF-κB activation in adipocytes. This effect resulted in the inhibition of macrophage accumulation in obese adipose tissue, improving plasma adiponectin levels, and increasing glucose tolerance in db/db mice, suggesting its potential in diabetes and obesity treatment (Takimoto et al., 2014).

Anti-Adipogenic Properties

4β-Hydroxywithanolide E, along with withanolide E, from Physalis peruviana was found to have anti-adipogenic properties. They inhibited mRNA expression of central adipogenic transcription factors in the early stage of adipocyte differentiation, suggesting potential use in the treatment of obesity (Kumagai et al., 2020).

Chemical Defence in Plants

In Physalis peruviana, the concentration of 4β-Hydroxywithanolide E in the berry and surrounding calyx was studied during fruit development. It was observed that the compound's concentration changed with the maturation stage, providing a measure of chemical defense in the plant (Baumann & Meier, 1993).

Safety And Hazards

4beta-Hydroxywithanolide E should be handled with care. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Keep away from sources of ignition. Avoid prolonged or repeated exposure .

properties

IUPAC Name

(1S,2R,6S,7R,9R,11R,12R,15S,16S)-15-[(1S)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-1-hydroxyethyl]-6,12,15-trihydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O8/c1-14-12-20(35-22(31)15(14)2)25(5,32)27(34)11-10-26(33)17-13-21-28(36-21)19(30)7-6-18(29)24(28,4)16(17)8-9-23(26,27)3/h6-7,16-17,19-21,30,32-34H,8-13H2,1-5H3/t16-,17+,19-,20+,21+,23-,24-,25-,26+,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBUGICUKQIKTJ-KABTZXSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)(C2(CCC3(C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@@]2(CC[C@@]3([C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6O)C)O5)C)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701314108
Record name 4β-Hydroxywithanolide E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701314108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4beta-Hydroxywithanolide E

CAS RN

54334-04-2
Record name 4β-Hydroxywithanolide E
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54334-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4beta-Hydroxywithanolide E
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054334042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4.beta.-Hydroxywithanolide E
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212509
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4β-Hydroxywithanolide E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701314108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4beta-Hydroxywithanolide E
Reactant of Route 2
4beta-Hydroxywithanolide E
Reactant of Route 3
4beta-Hydroxywithanolide E
Reactant of Route 4
4beta-Hydroxywithanolide E
Reactant of Route 5
4beta-Hydroxywithanolide E
Reactant of Route 6
4beta-Hydroxywithanolide E

Citations

For This Compound
122
Citations
HC Wang, HH Hu, FR Chang, JY Tsai, CY Kuo, YC Wu… - Phytomedicine, 2019 - Elsevier
… 4beta-Hydroxywithanolide E from Physalis peruviana (golden berry) inhibits growth of human … of protection against 4beta-hydroxywithanolide E-induced DNA damage in MCF-7 cells …
Number of citations: 30 www.sciencedirect.com
ZN Ye, F Yuan, JQ Liu, XR Peng, T An, X Li, LM Kong… - Molecules, 2019 - mdpi.com
Deregulation of the Wnt signaling pathway leads to colorectal cancer progression. Natural dietary compounds serve as promising candidates for development as chemopreventive …
Number of citations: 26 www.mdpi.com
T Takimoto, Y Kanbayashi, T Toyoda… - International journal of …, 2014 - nature.com
Background: Chronic inflammation in adipose tissue together with obesity induces insulin resistance. Inhibitors of chronic inflammation in adipose tissue can be a potent candidate for …
Number of citations: 32 www.nature.com
CC Chiu, JW Haung, FR Chang, KJ Huang, HM Huang… - PloS one, 2013 - journals.plos.org
Background Most chemotherapeutic drugs for killing cancer cells are highly cytotoxic in normal cells, which limits their clinical applications. Therefore, a continuing challenge is …
Number of citations: 97 journals.plos.org
BJ You, YC Wu, CL Lee, HZ Lee - Food and chemical toxicology, 2014 - Elsevier
… 4beta-Hydroxywithanolide E from Physalis peruviana (golden berry) inhibits growth of human lung cancer cells through DNA damage, apoptosis and G2/M arrest …
Number of citations: 18 www.sciencedirect.com
M Huang, JX He, HX Hu, K Zhang… - Journal of Pharmacy …, 2020 - academic.oup.com
Objectives Withanolides are a group of modified C 28 ergostane-type steroids with a C-22, C-26 δ-lactone side chain or a C-23, C-26 γ-lactone side chain. They enjoy a limited …
Number of citations: 58 academic.oup.com
EJ Park, M Sang-Ngern, LC Chang… - Journal of natural …, 2019 - ACS Publications
In previous studies, withanolides isolated from Physalis peruviana were found to exhibit anti-inflammatory potential by suppressing nitrite production induced by lipopolysaccharide (LPS…
Number of citations: 16 pubs.acs.org
CC Lee, WH Chang, YS Chang, TY Liu, YC Chen… - Scientific reports, 2017 - nature.com
Alternative splicing is a mechanism for increasing protein diversity from a limited number of genes. Studies have demonstrated that aberrant regulation in the alternative splicing of …
Number of citations: 14 www.nature.com
D Ballesteros-Vivas, G Álvarez-Rivera… - … of Chromatography A, 2019 - Elsevier
In this work, a multi-analytical platform that allows obtaining and characterizing high-added value compounds from natural sources is presented, with a huge potential in traditional …
Number of citations: 36 www.sciencedirect.com
D Ballesteros-Vivas, G Alvarez-Rivera, C León… - Journal of Functional …, 2019 - Elsevier
A comprehensive Foodomics study was carried out in this work to investigate the changes induced at gene and metabolite expression levels on HT29 colon cancer cell lines upon …
Number of citations: 26 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.